Gaegurin-4

Antimicrobial selectivity Membrane permeabilization K+ efflux assay

Gaegurin-4 (GGN4, also renamed esculentin-2EM) is a cationic, α-helical antimicrobial peptide of 37 amino acids (MW ~3.76 kDa) isolated from the skin of the Korean frog Glandirana rugosa (formerly Rana rugosa). Among the six gaegurin peptides originally identified, GGN4 belongs to the esculentin-2 structural family and is distinguished by a conserved C-terminal disulfide-bonded 'Rana box' heptapeptide motif.

Molecular Formula
Molecular Weight
Cat. No. B1576577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-4 (GGN4 / Esculentin-2EM) Procurement Guide: A Structurally Characterized 37-Residue Antimicrobial Peptide from Glandirana rugosa


Gaegurin-4 (GGN4, also renamed esculentin-2EM) is a cationic, α-helical antimicrobial peptide of 37 amino acids (MW ~3.76 kDa) isolated from the skin of the Korean frog Glandirana rugosa (formerly Rana rugosa) [1]. Among the six gaegurin peptides originally identified, GGN4 belongs to the esculentin-2 structural family and is distinguished by a conserved C-terminal disulfide-bonded 'Rana box' heptapeptide motif [2]. GGN4 exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa, while displaying minimal hemolytic activity against human erythrocytes [1][3]. Its high-resolution three-dimensional solution structure has been determined by NMR spectroscopy (PDB 2G9L), revealing two amphipathic helices (residues 2–23 and 25–34) connected by a Gly24 kink, with a pre-formed nascent turn near the C-terminal Rana box even in 100% H₂O [4].

Why Gaegurin-4 Cannot Be Interchanged with Other Gaegurin Family Peptides or Generic Amphibian AMPs


The gaegurin family comprises six peptides spanning 24–37 residues with divergent primary sequences, net charges, and structural topologies that dictate fundamentally different activity profiles [1]. Gaegurin-4 (37 residues, esculentin-2EM) differs from gaegurin-5 (24 residues, brevinin-1EMa) and gaegurin-6 (24 residues, brevinin-1EMb) not only in chain length but in its helical domain architecture, the role of its disulfide bond, and its selectivity signature [1][2]. Critically, C-terminal truncation of GGN4 by even a few residues abolishes antimicrobial activity, demonstrating that full-length GGN4 is not functionally interchangeable with shorter naturally occurring or synthetic variants [3]. Furthermore, GGN4's disulfide bond is structurally dispensable—reduced GGN4 retains full activity—unlike GGN6, where disulfide reduction completely abrogates function, meaning that in-class substitution without verifying redox-state sensitivity can produce misleading experimental outcomes [2][4]. These structural and functional differences make direct, data-driven selection of GGN4 over its closest analogs essential for reproducible research and development programs.

Gaegurin-4 Quantitative Differentiation Evidence: Head-to-Head Activity, Selectivity, and Structural Data


Five-Fold Gram-Positive Over Gram-Negative Selectivity Demonstrated by Differential K⁺ Efflux Kinetics

Gaegurin-4 demonstrates a quantified 5-fold selectivity for Gram-positive over Gram-negative bacterial membranes. In direct comparative K⁺ efflux assays, GGN4 at 2.5 µg/mL induced rapid and substantial K⁺ efflux from Gram-positive Micrococcus luteus, whereas a 30-fold higher concentration (75 µg/mL) was required to elicit comparable efflux from Gram-negative Escherichia coli [1]. This selectivity is mechanistically attributed to preferential interaction with negatively charged bacterial surface lipids and reduced interaction with the outer membrane lipopolysaccharide barrier and cholesterol-containing membranes [1]. By contrast, closely related gaegurin-5 and gaegurin-6 have not been shown to exhibit the same magnitude of Gram-positive selectivity, with the literature primarily reporting broad-spectrum, non-differential activity for these shorter peptides [2].

Antimicrobial selectivity Membrane permeabilization K+ efflux assay

Near-Zero Hemolytic Activity at Antimicrobial Concentrations vs. D16W Point Mutant: Safety Margin Advantage

Native GGN4 exhibits exceptionally low hemolytic activity at concentrations that produce potent antimicrobial effects. Quantitative hemolysis data show that native GGN4 at 100 µg/mL—a concentration 40-fold above its MIC for M. luteus (2.5 µg/mL)—produces only 1.67% hemolysis of human erythrocytes [1]. In contrast, a single amino acid substitution (D16W) in the same peptide backbone elevates hemolysis to 52.9% at the identical 100 µg/mL concentration, representing a 31.7-fold increase in hemolytic activity [1]. This demonstrates that the native GGN4 sequence is uniquely optimized for bacterial membrane selectivity while sparing mammalian membranes. For benchmark context, melittin—a widely used reference antimicrobial peptide—typically causes >50% hemolysis at concentrations of 1–5 µg/mL, making GGN4's hemolytic profile at least two orders of magnitude more favorable [2].

Hemolytic activity Therapeutic index Mammalian cell selectivity

Disulfide Bond-Redundant Activity: A Key Differentiator from Gaegurin-6 Where Disulfide Reduction Abolishes Function

The disulfide bond between Cys31 and Cys37 in the C-terminal Rana box of GGN4 is structurally and functionally non-essential: the chemically reduced form of GGN4 retains full antimicrobial activity and a near-identical three-dimensional conformation compared to the native oxidized peptide [1]. This stands in stark contrast to gaegurin-6 (brevinin-1EMb), where reduction of the disulfide bridge results in a near-complete loss of antimicrobial activity, with the reduced GGN6 amide being essentially inactive [2][3]. The differential sensitivity to disulfide reduction between GGN4 and GGN6 has been confirmed by independent NMR structural studies and CD spectroscopy, which demonstrated that reduced GGN4 maintains its α-helical content and membrane-bound conformation, whereas reduced GGN6 loses approximately 70% of its helical content under comparable conditions [2].

Disulfide bond Structure-activity relationship Peptide engineering

C-Terminal Rana Box Truncation Abolishes Antimicrobial Activity: Full-Length GGN4 Required for Function

The C-terminal region of GGN4 is indispensable for antimicrobial activity. The truncated analog Δ24–37 GGN4 (N23), which lacks the C-terminal 14 residues including the entire Rana box, exhibits complete loss of antimicrobial activity with MIC values exceeding 200 µg/mL against all tested bacterial strains [1]. For comparison, native full-length GGN4 shows MIC values of 2.5 µg/mL against M. luteus, 10 µg/mL against B. subtilis, and 25 µg/mL against K. pneumoniae and S. dysentariae [1]. This represents a >80-fold difference in potency. Notably, even the GGN4 1–30 (C30) fragment, which retains the Rana box-proximal residues but lacks the C-terminal heptapeptide, shows altered pore-forming activity in planar lipid bilayer studies, with different channel conductance properties compared to full-length GGN4 (C37) [2].

Rana box C-terminal truncation Minimum active fragment

Pre-Formed Nascent Turn in Aqueous Solution: Structural Pre-Organization Unique Among Frog-Skin AMPs

High-resolution NMR spectroscopy (PDB 2G9L) reveals that GGN4 possesses a pre-formed nascent turn near its C-terminal Rana box even in 100% H₂O—a feature not commonly observed in other linear amphibian antimicrobial peptides, which typically adopt random coil conformations in aqueous solution and fold only upon membrane contact [1]. Under membrane-mimetic hydrophobic conditions, GGN4 forms two well-defined amphipathic α-helices spanning residues 2–23 and 25–34, with a conserved helix-breaking kink at Gly24 [1]. This long helix–kink–short helix architecture is topologically similar to cecropin A but distinct from the single-helix fold of shorter gaegurins such as GGN5 (24 residues) and GGN6 (24 residues), which lack the extended N-terminal helical domain [2]. The structural pre-organization of GGN4's C-terminal turn has been proposed to facilitate a novel seaanemone-like ion pore-forming mechanism that differs from the barrel-stave or toroidal pore models described for other gaegurins [1].

Solution NMR structure Membrane interaction Peptide conformational dynamics

Gaegurin-4 Best-Fit Research and Industrial Application Scenarios Based on Verifiable Differentiation Evidence


Gram-Positive Selective Antimicrobial Development Programs

GGN4's 5-fold selectivity for Gram-positive over Gram-negative bacteria, demonstrated by differential K⁺ efflux thresholds (2.5 µg/mL for M. luteus vs. 75 µg/mL for E. coli), makes it a lead candidate for programs targeting Gram-positive pathogens such as Staphylococcus and Bacillus species. The selectivity is mechanistically linked to preferential interaction with negatively charged Gram-positive surface lipids, providing a rational framework for structure-guided optimization [1]. Researchers should prioritize GGN4 over broader-spectrum gaegurins (GGN5, GGN6) when the therapeutic goal is narrow-spectrum Gram-positive coverage with reduced collateral disruption of Gram-negative commensal flora.

Low-Toxicity Topical Antiseptic and Wound Care Formulation

GGN4's near-zero hemolytic activity—only 1.67% hemolysis at 100 µg/mL, a concentration 40-fold above its MIC for sensitive Gram-positive strains—positions it as a compelling candidate for topical antiseptic formulations and wound care products where mammalian cell safety is paramount [1]. Unlike melittin, which is potently hemolytic at single-digit µg/mL concentrations, GGN4 offers a wide safety margin. When procuring for formulation development, only the native full-length 37-residue sequence should be used, as even single-residue substitutions (e.g., D16W) can increase hemolytic activity by >30-fold [2].

Mechanistic Studies of AMP Membrane Insertion and Pore Formation

The high-resolution NMR structure of GGN4 (PDB 2G9L) provides atomic-level detail of its two-helix architecture and the pre-formed nascent turn near the C-terminal Rana box—a unique structural feature among amphibian AMPs [1]. This structural pre-organization, combined with the demonstrated disulfide-bond independence of GGN4 (unlike GGN6), makes GGN4 the preferred peptide for biophysical studies of membrane insertion, helix re-orientation, and pore assembly. The Gly24 kink and seaanemone-like pore model provide a structurally defined system for testing membrane-active peptide mechanisms that is not available with shorter, single-helix gaegurins [1][2].

Peptide Engineering and Structure-Activity Relationship (SAR) Platforms

GGN4's well-characterized SAR—including the essential role of the C-terminal Rana box (truncation increases MIC from 2.5 to >200 µg/mL against M. luteus) and the activity-enhancing effect of specific tryptophanyl substitutions at position 16—makes it an ideal scaffold for rational peptide engineering [1][2]. The availability of comparative MIC data across seven bacterial strains for native GGN4 and five analogs enables data-driven design of potency- and selectivity-optimized derivatives. The disulfide-independent activity further simplifies SAR studies, as linear analogs can be tested without oxidative folding constraints [3].

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